4-(Methylthio)benzoyl cyanide

Catalog No.
S6604030
CAS No.
1894775-14-4
M.F
C9H7NOS
M. Wt
177.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Methylthio)benzoyl cyanide

CAS Number

1894775-14-4

Product Name

4-(Methylthio)benzoyl cyanide

IUPAC Name

4-methylsulfanylbenzoyl cyanide

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

InChI

InChI=1S/C9H7NOS/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,1H3

InChI Key

UCPCAVSIEJMXOE-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C(=O)C#N

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C#N

Currently Available Information

  • In its early stages and not yet widely published.
  • Part of proprietary research by a private company and not publicly available.
  • A minor component in a larger study focused on a different compound.

Possible Research Areas

Based on the structure of the molecule, some potential areas for scientific research on 4-(Methylthio)benzoyl cyanide include:

  • Organic synthesis: The compound might be a useful intermediate in the synthesis of more complex molecules with desired properties.
  • Material science: The cyano and thiomethyl groups could be interesting for investigating applications in conductive polymers or other functional materials.
  • Medicinal chemistry: The molecule could be explored for potential biological activity, although the presence of a cyanide group suggests caution due to its toxicity.

4-(Methylthio)benzoyl cyanide is an organic compound characterized by the presence of a benzoyl group attached to a methylthio substituent and a cyano functional group. Its chemical structure can be represented as follows:

C9H8NS\text{C}_9\text{H}_8\text{N}\text{S}

This compound is notable for its unique properties, which arise from the combination of the methylthio group and the cyano group, both of which influence its reactivity and biological activity. The compound is primarily utilized in organic synthesis and has potential applications in pharmaceuticals and agrochemicals.

Due to its reactive functional groups. Key reactions include:

  • Acylation Reactions: As an acyl chloride derivative, it can undergo nucleophilic acyl substitution, where the cyano group can act as a leaving group, facilitating the formation of new carbon-carbon bonds.
  • Cyanidation: The compound can be synthesized via cyanidation processes, where 4-(methylthio)benzyl chloride reacts with alkali metal cyanides such as sodium cyanide or potassium cyanide in the presence of phase transfer catalysts .

Research indicates that derivatives of 4-(methylthio)benzoyl cyanide exhibit various biological activities. These include:

  • Antimicrobial Properties: Compounds derived from benzoyl chloride, including those with methylthio substitutions, have shown activity against bacterial and fungal strains, suggesting potential applications in antimicrobial formulations.
  • Agricultural

The synthesis of 4-(Methylthio)benzoyl cyanide typically involves several steps:

  • Preparation of 4-(Methylthio)benzoic Acid: This can be achieved through various methods, including the reaction of methylthiophenol with carbonyl compounds.
  • Formation of Acyl Chloride: Reacting 4-(Methylthio)benzoic acid with thionyl chloride produces 4-(Methylthio)benzoyl chloride.
  • Cyanidation: The acyl chloride is then subjected to cyanidation using sodium or potassium cyanide under controlled conditions to yield 4-(Methylthio)benzoyl cyanide .

The applications of 4-(Methylthio)benzoyl cyanide span several fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic effects, particularly in cardiotonic activity and other medicinal uses.
  • Agriculture: As mentioned, it may function as a safener in herbicide formulations.

Studies on the interactions of 4-(Methylthio)benzoyl cyanide with biological systems have revealed insights into its mechanism of action. For instance, kinetic studies have shown that its reactivity can be influenced by solvent effects and substituent groups on the aromatic ring, impacting its biological efficacy and selectivity .

Similar Compounds

Several compounds share structural similarities with 4-(Methylthio)benzoyl cyanide. These include:

  • Benzoyl Cyanide: Lacks the methylthio group but shares similar reactivity profiles.
  • 4-Methylthiobenzoyl Chloride: A precursor that can undergo similar reactions as 4-(Methylthio)benzoyl cyanide.
  • Thiocyanobenzene Derivatives: Compounds containing thiocyano groups may exhibit comparable biological activities.

Comparison Table

Compound NameStructure CharacteristicsUnique Properties
4-(Methylthio)benzoyl cyanideBenzoyl group + methylthio + cyanoAntimicrobial activity; agricultural safener potential
Benzoyl CyanideBenzoyl + cyanoHigh reactivity; used in various organic syntheses
4-Methylthiobenzoyl ChlorideBenzoyl + methylthioPrecursor for synthesizing other derivatives
Thiocyanobenzene DerivativesThiocyanate substituentsPotentially similar biological activities

The uniqueness of 4-(Methylthio)benzoyl cyanide lies in its specific combination of functional groups that enhance its reactivity and biological profile compared to other similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

177.02483502 g/mol

Monoisotopic Mass

177.02483502 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

Explore Compound Types